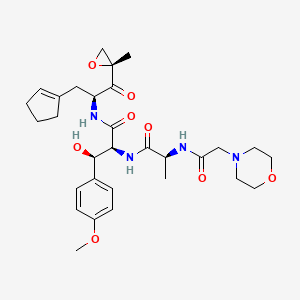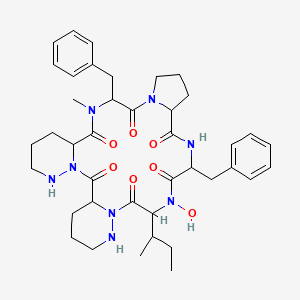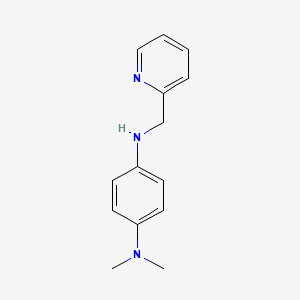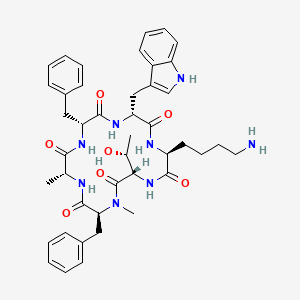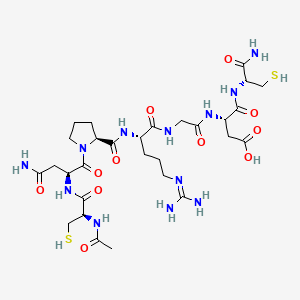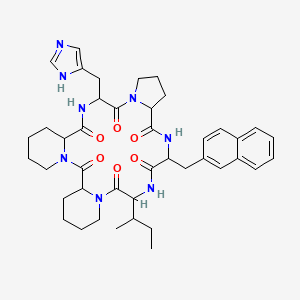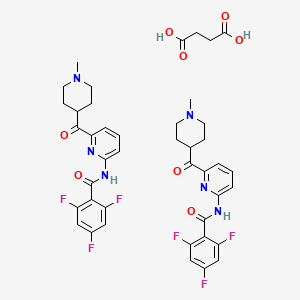
Lasmiditan succinate
Descripción general
Descripción
Lasmiditan succinate, also known as Reyvow, is an oral medication used to treat acute migraine headaches with or without aura . It is not used to prevent migraine headaches . Lasmiditan works in the brain to relieve the pain from migraine headaches . It is not an ordinary pain reliever and will not help with any kind of pain other than migraine headaches . It was first approved for use in the United States in October 2019 .
Synthesis Analysis
The synthesis of Lasmiditan involves several steps. The process includes reacting a compound of formula IX with N-methoxymethylamine or salt thereof to obtain a compound of formula VII; reacting the compound of formula VII with a compound of formula XIV to obtain lasmiditan or salts thereof . The final product, Lasmiditan hemi succinate, is prepared by reacting lasmiditan with succinic acid .Molecular Structure Analysis
Lasmiditan succinate has a molecular formula of C42H42F6N6O8 and a molecular weight of 872.8 g/mol . The IUPAC name for Lasmiditan succinate is butanedioic acid;2,4,6-trifluoro- N - [6- (1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide .Chemical Reactions Analysis
Lasmiditan is an abortive migraine medication, which means it is used to help treat a migraine attack rather than prevent a migraine headache . It works by blocking the pain pathways in the brain . Unlike triptans, which are the gold-standard of treatment for migraines, lasmiditan does not constrict blood vessels in the heart and brain .Physical And Chemical Properties Analysis
Lasmiditan succinate has a molecular formula of C42H42F6N6O8 and a molecular weight of 872.8 g/mol . The IUPAC name for Lasmiditan succinate is butanedioic acid;2,4,6-trifluoro- N - [6- (1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide .Aplicaciones Científicas De Investigación
-
Methods of Application or Experimental Procedures : In a post hoc analysis of data from the 12-month, open-label extension (OLE) of the phase 3, double-blind, randomized, controlled CENTURION trial, the initial lasmiditan dose was 100 mg, with dose adjustments to 50 mg or 200 mg allowed at the investigator’s discretion .
-
Results or Outcomes : In total, 445 patients treated at least one migraine attack with lasmiditan during the OLE, 321 of whom (72.1%) completed the study . All dosing patterns were associated with clinical and patient-reported improvement . The 100-mg group had the highest proportion of patients reporting improvement in the Patient Global Impression of Change – Migraine Headache Condition (56.5% vs 33.4%–52.2%) . The frequency of adverse events (AEs) decreased with continued use of lasmiditan .
Safety And Hazards
Lasmiditan may cause marked driving impairment . Patients may not be able to assess their driving competence or degree of impairment after taking the drug . Drinking alcohol with this medicine can cause side effects . The potential cardiovascular benefit needs to be weighed against the increased central nervous system risks observed with lasmiditan .
Propiedades
IUPAC Name |
butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIHUHNGPOCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F6N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195991 | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lasmiditan succinate | |
CAS RN |
439239-92-6 | |
| Record name | Lasmiditan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASMIDITAN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
